N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures have garnered significant interest in the fields of drug discovery and synthetic organic chemistry due to their bioactive properties and synthetic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide typically involves the construction of the 6-azabicyclo[3.2.1]octane scaffold. One common method is the Beckmann rearrangement of norcamphor-derived oximes, which involves treating the oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach involves the enantioselective construction of the scaffold using acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, leading to more efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure and bioactive properties make it a valuable scaffold for drug discovery, particularly in the development of pharmaceuticals targeting neurological disorders .
Mechanism of Action
The mechanism of action of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide can be compared to other similar compounds, such as tropane alkaloids, which also feature a bicyclic nitrogen-containing structure. Tropane alkaloids, like cocaine and atropine, exhibit a wide range of biological activities and have been extensively studied for their pharmacological properties . The uniqueness of this compound lies in its specific structural modifications, which may confer distinct bioactive properties and synthetic potential .
Properties
IUPAC Name |
N-(6-azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-9(14(2,3)4)13(17)16-12-6-10-5-11(7-12)15-8-10/h9-12,15H,5-8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSTXCALRLJKAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CC(C1)NC2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.